molecular formula C11H22N2O5S B2724483 N-(2,2-diethoxyethyl)-1-(methylsulfonyl)azetidine-3-carboxamide CAS No. 1428362-50-8

N-(2,2-diethoxyethyl)-1-(methylsulfonyl)azetidine-3-carboxamide

Cat. No.: B2724483
CAS No.: 1428362-50-8
M. Wt: 294.37
InChI Key: ZTYPCVFMPFVSJH-UHFFFAOYSA-N
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Description

N-(2,2-diethoxyethyl)-1-(methylsulfonyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C11H22N2O5S and its molecular weight is 294.37. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis of Arylsulfonamides and Azetidine-2,4-diones

N-(2,2-diethoxyethyl)-1-(methylsulfonyl)azetidine-3-carboxamide plays a role in the synthesis of arylsulfonamides through the reaction with acetylenecarboxylates and arylsulfonyl isocyanate. This reaction pattern also leads to the formation of azetidine-2,4-dione derivatives, showcasing its versatility in organic synthesis (Alizadeh & Rezvanian, 2008).

2. Antidepressant and Nootropic Agents

This compound is used in the synthesis of Schiff’s bases and 2-azetidinones, showing potential as antidepressant and nootropic agents. It's involved in the synthesis process that leads to compounds exhibiting significant activity in treating depression and enhancing cognitive functions (Thomas, Nanda, Kothapalli & Hamane, 2016).

3. Phototransformation in Water

This compound is also involved in the study of photodegradation, particularly in the context of sulfonylurea herbicides in water. This research is crucial in understanding the environmental impact and breakdown products of such compounds (Pinna, Zema, Gessa & Pusino, 2007).

4. Anionic Polymerization

The compound is used in anionic polymerization processes, such as the polymerization of N-(methanesulfonyl)azetidine. This is significant in materials science, especially for creating polymers with unique properties (Reisman, Rowe, Jefcoat & Rupar, 2020).

5. Inhibitors of 11beta-Hydroxysteroid Dehydrogenase

Research has shown that derivatives of this compound can act as potent inhibitors of the 11beta-hydroxysteroid dehydrogenase enzyme. This is particularly relevant in the development of novel antidiabetic drugs (Barf et al., 2002).

6. Electrophysiological Activity in Cardiac Health

This compound is involved in the synthesis of N-substituted imidazolylbenzamides, which are studied for their electrophysiological activity in cardiac health. These compounds show potential as selective class III agents for treating arrhythmias (Morgan et al., 1990).

Properties

IUPAC Name

N-(2,2-diethoxyethyl)-1-methylsulfonylazetidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O5S/c1-4-17-10(18-5-2)6-12-11(14)9-7-13(8-9)19(3,15)16/h9-10H,4-8H2,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTYPCVFMPFVSJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C1CN(C1)S(=O)(=O)C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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